molecular formula C11H14BrNO3S B2770759 4-bromo-N-[(4-hydroxyoxan-4-yl)methyl]thiophene-2-carboxamide CAS No. 1795084-75-1

4-bromo-N-[(4-hydroxyoxan-4-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2770759
CAS No.: 1795084-75-1
M. Wt: 320.2
InChI Key: CSQFZKVODZAISE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[(4-hydroxyoxan-4-yl)methyl]thiophene-2-carboxamide is a synthetic organic compound with the molecular formula C11H14BrNO3S and a molecular weight of 320.2 g/mol. This compound is characterized by the presence of a bromine atom, a thiophene ring, and a tetrahydropyran moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(4-hydroxyoxan-4-yl)methyl]thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Tetrahydropyran Moiety: The tetrahydropyran ring can be synthesized through the cyclization of appropriate precursors under acidic conditions.

    Introduction of the Bromine Atom: Bromination of the thiophene ring is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Amidation Reaction: The final step involves the coupling of the brominated thiophene with the tetrahydropyran derivative through an amidation reaction, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the tetrahydropyran moiety.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.

    Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).

    Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) and NaBH4 (sodium borohydride) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized thiophene derivatives.

Scientific Research Applications

4-bromo-N-[(4-hydroxyoxan-4-yl)methyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(4-hydroxyoxan-4-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the thiophene ring play crucial roles in binding to active sites of enzymes or receptors, while the tetrahydropyran moiety may enhance solubility and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromotetrahydropyran: Similar in structure but lacks the thiophene and carboxamide moieties.

    4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Contains a bromine atom and an amide group but differs in the aromatic ring structure.

Uniqueness

4-bromo-N-[(4-hydroxyoxan-4-yl)methyl]thiophene-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the tetrahydropyran ring enhances its solubility and potential for bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

4-bromo-N-[(4-hydroxyoxan-4-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3S/c12-8-5-9(17-6-8)10(14)13-7-11(15)1-3-16-4-2-11/h5-6,15H,1-4,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQFZKVODZAISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC(=CS2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.